7-(4-bromophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-CHLOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-CHLOROPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is crucial to achieving a cost-effective and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-CHLOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents .
Scientific Research Applications
1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-CHLOROPHENYL)PIPERAZINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-CHLOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrrolo[2,3-d]pyrimidine core is known to interact with kinases and other proteins involved in cell signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar heterocyclic core and exhibit diverse biological activities.
Pyrazolines: Known for their pharmacological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds are widely studied for their therapeutic potential.
Uniqueness
1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-CHLOROPHENYL)PIPERAZINE is unique due to its highly functionalized structure, which allows for multiple points of chemical modification. This versatility makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
Molecular Formula |
C28H23BrClN5 |
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Molecular Weight |
544.9 g/mol |
IUPAC Name |
7-(4-bromophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C28H23BrClN5/c29-21-10-12-22(13-11-21)35-18-23(20-6-2-1-3-7-20)26-27(31-19-32-28(26)35)34-16-14-33(15-17-34)25-9-5-4-8-24(25)30/h1-13,18-19H,14-17H2 |
InChI Key |
WHEHMLUIJQLBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
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